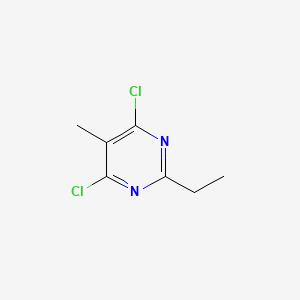

4,6-Dichloro-2-ethyl-5-methylpyrimidine

Descripción

The exact mass of the compound 4,6-Dichloro-2-ethyl-5-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Dichloro-2-ethyl-5-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-ethyl-5-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,6-dichloro-2-ethyl-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUGIQDTXNTOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41026-91-9 | |

| Record name | 4,6-dichloro-2-ethyl-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9): A Comprehensive Guide to Reactivity, Synthesis, and API Applications

Executive Summary

In modern drug discovery and agrochemical development, the pyrimidine ring represents one of the most privileged scaffolds. Specifically, 4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) serves as a critical, bifunctional building block [1]. As a Senior Application Scientist, I frequently leverage this molecule's predictable reactivity profile to construct complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and GPCR antagonists [3].

This whitepaper provides an in-depth technical analysis of CAS 41026-91-9, detailing its physicochemical properties, the causality behind its chemical reactivity, and field-proven, self-validating experimental protocols for its sequential functionalization.

Physicochemical Properties & Identifiers

To ensure rigorous tracking and procurement in synthetic workflows, all quantitative identifiers and baseline properties of 4,6-Dichloro-2-ethyl-5-methylpyrimidine are summarized in the table below [1][2].

| Property / Identifier | Value |

| Chemical Name | 4,6-Dichloro-2-ethyl-5-methylpyrimidine |

| CAS Registry Number | 41026-91-9 |

| Molecular Formula | C7H8Cl2N2 |

| Molecular Weight | 191.05 g/mol |

| SMILES | CCC1=NC(=C(C(=N1)Cl)C)Cl |

| InChIKey | LNUGIQDTXNTOMO-UHFFFAOYSA-N |

| Typical Commercial Purity | ≥ 95% - 98% |

| Structural Class | Halogenated Heterocycle / API Intermediate |

Chemical Reactivity & Mechanistic Insights

The utility of 4,6-Dichloro-2-ethyl-5-methylpyrimidine lies in its highly tunable electrophilicity. Understanding the electronic and steric causality of this scaffold is paramount for designing successful synthetic routes.

The SNAr Paradigm and Electronic Causality

The pyrimidine ring is inherently electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the two nitrogen atoms (N1 and N3). This renders the carbon atoms at positions 2, 4, and 6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [4].

However, CAS 41026-91-9 possesses specific structural modifications that dictate its chemoselectivity:

-

C2-Blocking: The ethyl group at the C2 position physically blocks nucleophilic attack at what is traditionally the most reactive site on a pyrimidine ring. This forces incoming nucleophiles to attack exclusively at the C4 or C6 positions.

-

Steric and Electronic Tuning at C5: The methyl group at the C5 position provides mild steric hindrance and slight electron donation (via hyperconjugation). This slightly attenuates the extreme reactivity of the adjacent C4 and C6 chlorides, preventing runaway reactions and allowing for precise, temperature-controlled mono-substitution.

When a nucleophile (such as a primary amine) attacks the C4 position, a negatively charged Meisenheimer complex is formed. The electronegative nitrogen atoms in the pyrimidine ring stabilize this anionic intermediate before the chloride leaving group is expelled, restoring aromaticity.

Caption: SNAr mechanism showing Meisenheimer complex formation at C4/C6.

Sequential Functionalization Logic

Because the molecule is symmetrical with respect to the C4 and C6 chlorides, the first substitution can occur at either site. However, once the first nucleophile (e.g., an amine or alkoxide) is installed, it donates electron density into the pyrimidine ring via resonance. This fundamentally alters the causality of the next step: the remaining chlorine atom becomes significantly less electrophilic. Consequently, the second substitution requires much harsher conditions (elevated temperatures) or transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings) [3][4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and temperature, the intrinsic electronic deactivation of the ring acts as a natural stopping point, preventing over-reaction.

Protocol 1: Regioselective Mono-Amination (SNAr)

This protocol installs an amine at the C4 position while leaving the C6 chlorine intact for future cross-coupling.

Reagents:

-

4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 equivalent)

-

Primary Aliphatic Amine (1.05 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the pyrimidine scaffold in anhydrous DCM under an inert nitrogen atmosphere.

-

Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The low temperature suppresses the kinetic energy of the system, ensuring that the slightly deactivated mono-substituted product cannot undergo a second substitution.

-

Addition: Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.05 eq of the primary amine.

-

Monitoring: Allow the reaction to slowly warm to room temperature (25 °C) over 4 hours. Monitor via Thin Layer Chromatography (TLC). The self-validating nature of the electronic deactivation ensures the reaction halts cleanly at the mono-substituted stage.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. The organic layers are combined, passed through a phase separator to remove residual water, and concentrated under reduced pressure to yield the 4-amino-6-chloro intermediate.

Protocol 2: High-Temperature Second Substitution (Suzuki-Miyaura Coupling)

To functionalize the remaining, deactivated C6 chlorine, Palladium catalysis is employed to build a C-C bond, a common step in synthesizing CNS-penetrant APIs [3].

Reagents:

-

Mono-substituted 6-chloro intermediate (1.0 equivalent)

-

Aryl Boronic Acid (1.2 equivalents)

-

Pd(dppf)Cl₂ catalyst (0.05 equivalents)

-

Sodium Carbonate (Na₂CO₃) (2.0 equivalents, 2M aqueous solution)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology:

-

Degassing: In a microwave-safe vial, combine the 6-chloro intermediate, aryl boronic acid, and 1,4-Dioxane. Sparge the solution with argon for 10 minutes to remove oxygen, which would otherwise poison the Palladium catalyst.

-

Catalyst Addition: Add the aqueous Na₂CO₃ and the Pd(dppf)Cl₂ catalyst. Seal the vial.

-

Thermal Activation: Heat the reaction mixture to 90–100 °C for 12 hours (or utilize microwave irradiation at 120 °C for 30 minutes). Causality: The high thermal energy is strictly required to overcome the high activation barrier of oxidative addition into the electron-rich, deactivated C-Cl bond.

-

Purification: Cool to room temperature, filter through a pad of Celite to remove Palladium black, and purify the crude mixture via reverse-phase HPLC to isolate the final 4,6-disubstituted API.

Caption: Workflow for sequential functionalization of CAS 41026-91-9.

Conclusion

4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS 41026-91-9) is a highly versatile scaffold that offers predictable, stepwise functionalization. By understanding the electronic interplay between the strongly electron-withdrawing pyrimidine core and the resonance-donating effects of incoming nucleophiles, researchers can design highly efficient, self-validating synthetic routes. Whether utilized via low-temperature SNAr or high-temperature Palladium-catalyzed cross-couplings, this molecule remains a cornerstone intermediate in the rapid development of novel therapeutics.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 59943664, 4,6-Dichloro-2-ethyl-5-methylpyrimidine." PubChemLite. Available at: [Link]

-

PubMed Central (PMC). "Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype." Available at: [Link]

A Technical Guide to the Differential Reactivity of C4 and C6 Chlorine Atoms in Pyrimidine Rings

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2][3] Halogenated pyrimidines, particularly 4,6-dichloropyrimidine, serve as exceptionally versatile synthons for building molecular complexity. The strategic and selective functionalization of this scaffold is paramount in drug discovery, and hinges on a nuanced understanding of the differential reactivity of its chloro-substituents. This guide provides an in-depth analysis of the chemical principles governing the reactivity of the C4 and C6 chlorine atoms, offering field-proven insights and detailed methodologies for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices, from fundamental nucleophilic aromatic substitution to advanced palladium-catalyzed cross-coupling reactions, enabling the rational design of complex, biologically active molecules.

Fundamental Principles of Pyrimidine Reactivity

The chemical behavior of the pyrimidine ring is dictated by its electronic structure. As a 1,3-diazine, the two nitrogen atoms are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring.[4][5] This inherent electron deficiency, or π-deficient character, is the primary driver for its reactivity profile, making the ring highly susceptible to attack by nucleophiles.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for the functionalization of chloropyrimidines is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5][6] Unlike nucleophilic substitution on alkyl halides (SN1/SN2), the SNAr mechanism is a two-step addition-elimination process.

-

Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][7][8]

-

Leaving Group Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted pyrimidine product.

The rate-determining step is typically the formation of the Meisenheimer complex.[7][8] The stability of this intermediate is therefore the key determinant of reactivity.

General Order of Reactivity

For halogenated pyrimidines, there is a well-established hierarchy of reactivity for SNAr reactions, governed by the ability of the ring nitrogens to stabilize the Meisenheimer intermediate. The general order is:

The chlorine atoms at the C4 and C6 positions are the most reactive. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at these positions can be effectively delocalized onto the adjacent and para ring nitrogens through resonance, providing significant stabilization.[7][8] Attack at C2 is less favored, and attack at C5 is the least reactive site as the negative charge cannot be delocalized onto any of the ring nitrogens.[6]

Figure 1: Stabilization of the Meisenheimer intermediate after nucleophilic attack at C4.

Controlling Reactivity at C4 and C6: A Tale of Two Substitutions

In an unsubstituted 4,6-dichloropyrimidine molecule, the C4 and C6 positions are chemically equivalent. Therefore, the first nucleophilic substitution can occur at either position with equal probability, leading to a single mono-substituted product. The crucial aspect of synthetic strategy arises after this first substitution. The newly introduced group at C4 fundamentally alters the electronic properties of the ring, thereby dictating the reactivity of the remaining chlorine at C6.

The Influence of the First Substituent

-

Electron-Donating Groups (EDGs): When the first nucleophile is an amine (R-NH₂) or an alcohol (R-O⁻), it introduces a powerful electron-donating group onto the pyrimidine ring. This group increases the overall electron density of the ring through resonance, which deactivates the remaining C6 position towards further nucleophilic attack.[4][10] Consequently, the second substitution reaction is significantly more difficult to achieve than the first.

-

Electron-Withdrawing Groups (EWGs): Conversely, if an electron-withdrawing group were introduced at C4, it would further decrease the ring's electron density, making the C6 chlorine even more reactive.

This electronic effect is the most critical principle for designing sequential substitution strategies. To overcome the deactivating effect of an EDG, the second substitution typically requires more forcing conditions, such as higher temperatures, stronger bases, or a switch to a different reaction class like palladium-catalyzed cross-coupling.[10]

Strategic Synthetic Methodologies

A mastery of C4/C6 reactivity allows for the precise and sequential construction of complex pyrimidine derivatives. Below are field-proven protocols that leverage these principles.

Protocol 1: Selective Monoamination via SNAr

This protocol details the first, generally facile substitution using an amine nucleophile. The key is using stoichiometric control to prevent disubstitution.

Objective: To synthesize 4-amino-6-chloropyrimidine derivatives.

Methodology:

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., Ethanol, Acetonitrile, or DMF, 5-10 mL per mmol), add the desired amine nucleophile (1.0-1.1 eq.).[4]

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[4][11]

-

Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to reflux. The optimal temperature depends on the nucleophilicity of the amine. For most primary and secondary aliphatic amines, refluxing in ethanol for 3-6 hours is sufficient.[4][11]

-

Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.[4] Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

| Parameter | Condition | Rationale / Causality |

| Nucleophile Stoichiometry | 1.0-1.1 equivalents | Prevents significant formation of the di-substituted byproduct. |

| Solvent | Ethanol, Acetonitrile, DMF | Polar solvents are required to dissolve the reactants and stabilize the charged intermediate. |

| Base | Triethylamine (TEA) | Scavenges HCl byproduct without competing as a nucleophile. |

| Temperature | RT to Reflux | Balances reaction rate with selectivity. Less reactive amines may require heating. |

Protocol 2: Second Substitution via Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is employed for the second, more challenging amination, where the SNAr reaction is too sluggish due to the deactivating effect of the first amino group.

Objective: To synthesize unsymmetrical 4,6-diaminopyrimidines from a 4-amino-6-chloropyrimidine intermediate.

Methodology:

-

Inert Atmosphere: In an oven-dried reaction vessel, add the 4-amino-6-chloropyrimidine substrate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%).[10]

-

Base and Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).[5]

-

Solvent and Nucleophile: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the second amine (1.2-1.4 eq.) followed by an anhydrous aprotic solvent like 1,4-dioxane or toluene via syringe.[5][10]

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-12 hours.

-

Work-up and Purification: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Figure 2: A generalized workflow for the sequential functionalization of 4,6-dichloropyrimidine.

Protocol 3: C-C Bond Formation via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are indispensable for installing carbon-based substituents. The Suzuki reaction is a robust method for creating aryl-aryl or aryl-heteroaryl bonds.

Objective: To synthesize a 4-amino-6-arylpyrimidine.

Methodology:

-

Reaction Setup: Combine the 4-amino-6-chloropyrimidine substrate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[12][13]

-

Solvent System: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DMF) and an aqueous solution of the base.[13]

-

Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C for 4-16 hours.

-

Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

| Reaction | C4/C6 Reactivity Trend | Key Advantage |

| SNAr | C4(6) >> C2 | High atom economy, often catalyst-free for the first substitution. |

| Suzuki Coupling | C4(6) > C2 | Excellent for forming C-C bonds, wide functional group tolerance.[12] |

| Sonogashira Coupling | C4(6) ≈ C2 | Forms C-C triple bonds; reactivity can be less selective between C2/C4.[6][9] |

| Buchwald-Hartwig | C4(6) > C2 | Forms C-N bonds under milder conditions than high-temp SNAr.[5] |

Case Study: Application in Kinase Inhibitor Drug Design

The 4,6-disubstituted pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Kinases are crucial cell signaling proteins, and their dysregulation is a hallmark of cancer.[1] Many FDA-approved kinase inhibitors, such as those targeting EGFR or CDKs, utilize this core.[1]

The synthetic strategies described above are directly applicable here:

-

C4-Substituent: Often a larger, hydrophobic group that occupies a specific pocket in the kinase active site, contributing to potency and selectivity. This is typically installed first via a Suzuki or Sonogashira coupling.

-

C6-Substituent: Frequently a smaller, polar group containing an amine that forms a critical hydrogen bond with the "hinge region" of the kinase, anchoring the inhibitor in place. This is often installed second, using SNAr or Buchwald-Hartwig amination.

The ability to selectively and sequentially functionalize the C4 and C6 positions allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize a compound's potency, selectivity, and pharmacokinetic properties.

Figure 3: Schematic of a 4,6-disubstituted pyrimidine as a kinase inhibitor scaffold.

Conclusion

The differential reactivity of the C4 and C6 chlorine atoms on the pyrimidine ring is a cornerstone of modern heterocyclic chemistry and drug discovery. While these positions are equivalent on the parent 4,6-dichloropyrimidine, the introduction of the first substituent creates a profound electronic bias that governs the reactivity of the second position. By understanding and leveraging the deactivating effect of common electron-donating nucleophiles, researchers can devise robust, sequential synthetic routes. Mastering the interplay between classical SNAr chemistry and advanced palladium-catalyzed cross-coupling reactions provides a powerful toolkit to build molecular complexity, enabling the efficient and rational design of next-generation therapeutics.

References

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003).

- A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals. (2025). BenchChem.

- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). [Source Not Available].

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source Not Available].

- Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (2025). BenchChem.

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).

- Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (2026). ChemRxiv.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). [Source Not Available].

- A Comparative Guide to the Reactivity of 2,5-Dichloropyrimidine and 2,4-Dichloropyrimidine for Researchers and Drug Development. (2025). BenchChem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). [Source Not Available].

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). Molecules.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). Organic Letters.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank.

- Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). [Source Not Available].

- A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide. (2025). BenchChem.

- One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2025).

- An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. (n.d.).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.

- Pyrimidine. (n.d.). Slideshare.

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsat.org [ijsat.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Pyrimidine Scaffolds: A Mechanistic and Pharmacological Analysis of C2-Methyl vs. C2-Ethyl 4,6-Dichloropyrimidines

As a Senior Application Scientist in early-stage drug discovery and process chemistry, the selection of starting scaffolds is rarely arbitrary. The pyrimidine core is a privileged pharmacophore, ubiquitous in FDA-approved kinase inhibitors, antihypertensives, and agrochemicals. Among the most critical building blocks for these APIs are 4,6-dichloro-2-alkylpyrimidines.

This technical guide provides an in-depth analysis of the physicochemical, mechanistic, and pharmacological differences between 4,6-dichloro-2-methylpyrimidine and its homolog, 4,6-dichloro-2-ethylpyrimidine . By understanding the causality behind these structural nuances, researchers can rationally design synthetic routes and optimize lead compounds.

Physicochemical & Structural Profiling

The addition of a single methylene unit ( −CH2− ) at the C2 position fundamentally alters the molecule's physical properties, handling requirements, and downstream lipophilicity. 4,6-Dichloro-2-methylpyrimidine is a widely utilized intermediate for blockbuster drugs like the anticancer agent Dasatinib and the antihypertensive Moxonidine[1]. Conversely, the 2-ethyl analog is frequently deployed in the synthesis of specialized developmental therapeutics, such as Hedgehog pathway (Smoothened) inhibitors[2].

Quantitative Comparison Table

| Property | 4,6-Dichloro-2-methylpyrimidine | 4,6-Dichloro-2-ethylpyrimidine | Causality / Impact |

| CAS Number | 1780-26-3[1] | 1195-34-2[3] | Regulatory and procurement tracking. |

| Molecular Formula | C5H4Cl2N2 | C6H6Cl2N2 | Defines stoichiometric equivalents. |

| Molecular Weight | 163.00 g/mol [4] | 177.03 g/mol | Impacts atom economy in bulk synthesis. |

| LogP (Lipophilicity) | 2.09[4] | ~2.60 (Calculated) | Ethyl increases hydrophobicity, affecting API cell permeability. |

| Physical State | White/off-white crystalline solid[4] | Liquid / Low-melting solid | Dictates handling (weighing vs. volumetric transfer). |

| Steric Cone Angle | Standard reference ( CH3 ) | Increased ( CH2CH3 ) | Ethyl group restricts rotational freedom in receptor pockets. |

Mechanistic Reactivity: SNAr Kinetics

Both scaffolds undergo sequential Nucleophilic Aromatic Substitution (SNAr) at the C4 and C6 positions. However, the kinetics of these reactions are directly influenced by the C2 substituent.

The Causality of Sequential Substitution

The pyrimidine ring is highly electron-deficient, making the first SNAr exceptionally fast. Once the first nucleophile (typically a primary or secondary amine) attaches, its nitrogen lone pair donates electron density back into the pyrimidine ring via resonance. This deactivates the remaining C6-Cl bond, requiring significantly harsher conditions for the second substitution.

When comparing the methyl vs. ethyl variants:

-

Inductive Effect (+I): The ethyl group provides a slightly stronger electron-donating inductive effect than the methyl group. This marginally decreases the baseline electrophilicity of the C4/C6 positions in the ethyl analog.

-

Steric Hindrance: The larger rotational volume of the ethyl group creates steric shielding around the C2-N1/N3 axis. During the second SNAr (which often requires bulky anilines or complex amines), the ethyl group increases the activation energy ( Ea ) required for the nucleophile to achieve the proper trajectory.

Caption: Sequential SNAr workflow demonstrating the electronic deactivation of the pyrimidine core.

Pharmacological Impact (Structure-Activity Relationship)

In drug development, swapping a methyl for an ethyl group at the C2 position of a pyrimidine-based API is a classic medicinal chemistry maneuver used to probe the target's binding pocket.

-

Target Affinity & Hinge Binding: In kinase inhibitors (e.g., Dasatinib), the C2-methyl group often points toward a shallow, solvent-exposed lipophilic pocket near the kinase hinge region. Upgrading to an ethyl group can increase hydrophobic contacts (improving Kd ), but if the pocket is strictly size-limited, the ethyl group will cause a steric clash, destroying target affinity.

-

Metabolic Stability: The CH2 protons of the ethyl group are susceptible to cytochrome P450-mediated oxidation (hydroxylation), potentially leading to faster hepatic clearance compared to the relatively stable methyl group.

Caption: Logical relationship between C2-alkyl modification and downstream pharmacological outcomes.

Validated Experimental Methodologies

To ensure reproducibility, the following protocol is designed as a self-validating system . The reaction parameters inherently prevent over-reaction, meaning the analytical readout directly confirms the execution quality.

Protocol: Regioselective Monosubstitution of 4,6-Dichloro-2-alkylpyrimidines

Objective: Synthesize 4-amino-6-chloro-2-alkylpyrimidine with >98% regioselectivity.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the 4,6-dichloro-2-alkylpyrimidine (methyl or ethyl) in anhydrous Dichloromethane (DCM) at a concentration of 0.2 M.

-

Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

-

Thermal Control: Cool the reaction vessel to strictly 0°C using an ice-water bath. Causality: The low temperature suppresses the kinetic energy required for the second SNAr, ensuring the reaction stops at monosubstitution.

-

Nucleophile Addition: Add 1.05 equivalents of the primary amine dropwise over 30 minutes.

-

Self-Validating Check (LC-MS): Sample the reaction after 2 hours.

-

Validation: The complete disappearance of the starting material without the appearance of the disubstituted mass peak confirms the electronic "off-switch" (resonance deactivation) was successfully maintained by the thermal control. If disubstituted product is observed, the addition rate was too fast, causing localized heating.

-

-

Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure.

Note on the Ethyl Analog: When performing the subsequent second SNAr on the ethyl-substituted intermediate, reaction times must typically be extended by 15-20% compared to the methyl analog due to the increased steric hindrance discussed in Section 2.

References

-

ChemicalBook - 4,6-Dichloro-2-methylpyrimidine | 1780-26-3. Defines application as a key intermediate in the synthesis of Moxonidine and Dasatinib.1

-

Scimplify - 4,6-Dichloro-2-methylpyrimidine (CAS NO:1780-26-3). Provides verified physicochemical properties including LogP (2.09) and Molecular Weight (163.005). 4

-

BuyersGuideChem - 4,6-Dichloro-2-ethylpyrimidine | 1195-34-2. Industrial sourcing and structural verification for the 2-ethyl analog. 3

-

European Patent Office (EP 2471793 B1) - FUSED HETEROCYCLIC RING DERIVATIVE AND USE THEREOF. Details the use of 4,6-dichloro-2-ethylpyrimidine derivatives in the synthesis of Smoothened (Smo) inhibitors for cancer therapy. 2

Sources

- 1. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. 4,6-Dichloro-2-methylpyrimidine (CAS NO:1780-26-3) | 4,6-Dichloro-2-methylpyrimidine Manufacturer and Suppliers | Scimplify [scimplify.com]

Nucleophilic aromatic substitution (SNArS_NArSNAr) of 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Application Note: Sequential Nucleophilic Aromatic Substitution ( SNAr ) of 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Introduction and Structural Rationale

Pyrimidine scaffolds are ubiquitous in modern drug discovery, particularly in the design of kinase inhibitors and central nervous system (CNS) agents. The compound 4,6-dichloro-2-ethyl-5-methylpyrimidine serves as a highly versatile, privileged small molecule scaffold[1]. The strategic placement of substituents on this ring creates a unique electronic and steric environment that dictates its reactivity in Nucleophilic Aromatic Substitution ( SNAr ) reactions.

-

4,6-Dichloro Groups : The pyrimidine nitrogens strongly withdraw electron density from the C2, C4, and C6 positions. The symmetric chlorines at C4 and C6 are highly activated for SNAr attack by nucleophiles such as amines, alcohols, and thiols[2].

-

5-Methyl Group : Acts as an electron-donating group (EDG) via hyperconjugation. This mildly deactivates the pyrimidine ring toward nucleophilic attack by increasing the electron density of the ring compared to an unsubstituted dichloropyrimidine[2]. However, it provides essential steric bulk that often locks the conformation of the resulting drug molecule, improving binding affinity in hydrophobic kinase pockets.

-

2-Ethyl Group : Enhances the lipophilicity of the scaffold compared to a 2-methyl or 2-hydrogen analog, which is critical for membrane permeability. It also sterically shields the C2 position, ensuring that nucleophilic attack is directed exclusively to the C4 and C6 positions.

Mechanistic Causality in Sequential SNAr

The true power of 4,6-dichloro-2-ethyl-5-methylpyrimidine lies in its capacity for sequential, differentiated substitution [3].

-

First SNAr (Mono-substitution) : The first equivalent of a nucleophile (e.g., a primary amine) attacks the C4 position. The reaction proceeds via a Meisenheimer complex intermediate. Because the starting material has two electron-withdrawing chlorines, this step is relatively facile and can typically be achieved with a mild base (e.g., DIPEA or K2CO3 ) in polar solvents at 60–80 °C.

-

Second SNAr (Di-substitution) : Once the first amine is installed, it donates electron density into the pyrimidine ring via resonance. This significantly deactivates the remaining chlorine at C6. Consequently, the second SNAr requires much harsher conditions—such as strong bases (NaH, NaOtBu), higher temperatures (100–140 °C), or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to force the reaction to completion[4]. Alternatively, 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used as a nucleophilic catalyst to accelerate the reaction via a highly reactive quaternary ammonium intermediate[5].

Experimental Workflows and Logical Relationships

Sequential SNAr workflow for 4,6-dichloro-2-ethyl-5-methylpyrimidine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Amino-6-chloro-2-ethyl-5-methylpyrimidine (Mono-substitution)

Objective : Achieve regioselective mono-substitution while suppressing over-reaction to the di-substituted byproduct.

Reagents :

-

4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 eq, 10 mmol)

-

Primary aliphatic amine (e.g., morpholine or benzylamine) (1.05 eq, 10.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

-

Ethanol (Absolute) (0.2 M, 50 mL)

Step-by-Step Procedure :

-

Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloro-2-ethyl-5-methylpyrimidine.

-

Solvent & Base Addition : Dissolve the pyrimidine in 50 mL of absolute ethanol. Add DIPEA via syringe. Causality: Ethanol is chosen as a polar protic solvent to stabilize the Meisenheimer transition state, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic carbon.

-

Nucleophile Addition : Add the primary amine dropwise at 0 °C to control the initial exotherm.

-

Heating : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours[3].

-

Self-Validation (In-Process Control) : Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The starting material should be completely consumed. Crucial Check: Look for the appearance of a di-substituted byproduct (usually more polar). If di-substitution exceeds 5%, lower the temperature in future runs.

-

Workup : Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate.

-

Purification : Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes) to yield the pure mono-substituted intermediate.

Protocol B: Synthesis of 4,6-Disubstituted-2-ethyl-5-methylpyrimidine (Di-substitution)

Objective : Overcome the electronic deactivation caused by the first amine substituent to install a second, often less reactive, nucleophile[4].

Reagents :

-

Mono-substituted intermediate from Protocol A (1.0 eq, 5 mmol)

-

Secondary nucleophile (e.g., substituted aniline) (1.5 eq, 7.5 mmol)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate ( Cs2CO3 ) (2.0 eq, 10 mmol)

-

Optional Catalyst: Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq) for unreactive anilines.

-

Anhydrous DMF or Toluene (25 mL)

Step-by-Step Procedure :

-

Preparation : In a nitrogen-flushed Schlenk flask, combine the mono-substituted pyrimidine, the secondary nucleophile, and the base.

-

Solvent Addition : Add anhydrous DMF (for standard thermal SNAr ) or Toluene (for Pd-catalyzed Buchwald-Hartwig). Causality: The highly deactivated C6 position requires forcing conditions. DMF allows for high-temperature SNAr (up to 140 °C), while Toluene is optimal for Pd-catalyzed cross-coupling if the SNAr fails.

-

Reaction Execution :

-

For Thermal SNAr : Heat to 120–140 °C for 16–24 hours.

-

For DABCO-Catalyzed SNAr : Add 1.0 eq DABCO and heat to 100 °C. DABCO forms a highly reactive quaternary intermediate that accelerates the substitution[5].

-

-

Self-Validation : Check reaction progress via LC-MS every 4 hours. The mass shift will confirm the displacement of the second chlorine isotope pattern.

-

Workup : Quench with water (50 mL) to precipitate the product. If it does not precipitate, extract with EtOAc (3 x 30 mL). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

-

Purification : Recrystallize from EtOH/Water or purify via reverse-phase HPLC.

Quantitative Data: Optimization of Mono-Substitution Conditions

The following table summarizes the optimization of the first SNAr step, demonstrating the causality of solvent and base selection on the yield and purity of the mono-substituted product.

| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Conversion (%) | Mono:Di Ratio | Isolated Yield (%) |

| 1 | DCM | TEA (1.5) | 25 | 24 | 45 | >99:1 | 38 |

| 2 | THF | DIPEA (2.0) | 65 | 12 | 85 | 95:5 | 76 |

| 3 | EtOH | DIPEA (2.0) | 80 | 4 | >99 | 92:8 | 88 |

| 4 | DMF | K2CO3 (2.0) | 100 | 2 | >99 | 70:30 | 62 |

| 5 | NMP | None | 120 | 1 | >99 | 50:50 | 41 |

Note: Ethanol at 80 °C with DIPEA provides the optimal balance of reaction rate and regiocontrol, minimizing the formation of the di-substituted byproduct.

Application in Drug Discovery: Target Signaling Pathways

4,6-Disubstituted pyrimidines are frequently utilized as ATP-competitive inhibitors of kinases. For example, derivatives of this scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and modulators of the Heat Shock Factor 1 (HSF1) stress pathway[4]. The 5-methyl group often occupies a specific hydrophobic sub-pocket in the kinase hinge region, while the 2-ethyl group projects toward the solvent-exposed front cleft.

Mechanism of pyrimidine-based CDK9 inhibitors inducing cell apoptosis.

Conclusion

The 4,6-dichloro-2-ethyl-5-methylpyrimidine scaffold offers a highly programmable platform for generating molecular diversity. By understanding the electronic interplay between the electron-donating 5-methyl group and the electron-withdrawing pyrimidine core, chemists can precisely control sequential SNAr reactions. Employing robust, self-validating protocols ensures high-fidelity synthesis of complex, biologically active disubstituted pyrimidines for advanced drug discovery campaigns.

References

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molecules) URL:[Link][3]

-

DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: National Science Foundation (NSF) / ACS URL:[Link][5]

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source: Royal Society of Chemistry (RSC) URL:[Link][4]

Advanced Application Note: Highly Selective Buchwald-Hartwig Amination of 4,6-Dichloro-2-ethyl-5-methylpyrimidine

Executive Summary

The functionalization of multi-halogenated pyrimidines is a cornerstone in the synthesis of kinase inhibitors, antileishmanial agents, and other bioactive small molecules[1]. Among these scaffolds, 4,6-dichloro-2-ethyl-5-methylpyrimidine presents a unique synthetic challenge. While its symmetry simplifies regiocontrol, the severe steric hindrance imposed by the 5-methyl group and the electronic modulation from the 2-ethyl group make traditional functionalization difficult.

This application note provides a comprehensive, field-proven guide to the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate. By bridging mechanistic theory with empirical optimization, this guide empowers drug development professionals to achieve strict mono-amination chemoselectivity, overcome steric barriers, and validate their synthetic workflows in real-time.

Mechanistic Insights & Causality (E-E-A-T)

The Steric Penalty of the 5-Methyl Group

In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the aryl-halide bond is often the rate-determining step. In 4,6-dichloro-2-ethyl-5-methylpyrimidine, the 5-methyl group acts as a steric wall, shielding both the C4 and C6 C–Cl bonds. When attempting to use standard ligands (e.g., BINAP or dppf), the steric repulsion between the incoming Pd(0)-ligand complex and the 5-methyl group severely retards oxidative addition, leading to catalyst degradation and poor yields[2].

Electronic Deactivation and Chemoselectivity

Because the starting material is symmetric, the first amination can occur at either C4 or C6 with identical outcomes. However, preventing a second amination (bis-substitution) is critical. Once the first amine is installed, its nitrogen lone pair donates electron density into the pyrimidine π-system via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the remaining C–Cl bond highly resistant to a second oxidative addition. This electronic deactivation guarantees excellent chemoselectivity for the mono-aminated product, provided the catalyst system is properly tuned.

Why Buchwald-Hartwig over SNAr?

Attempting a traditional Nucleophilic Aromatic Substitution (SNAr) on this hindered substrate often requires elevated temperatures (>100 °C). These harsh conditions frequently lead to undesired bis-amination, regiochemical scrambling, or the degradation of sensitive functional groups[3]. The Buchwald-Hartwig cross-coupling overcomes these limitations by shifting the activation energy barrier from the nucleophilic attack to the transition-metal-mediated catalytic cycle, allowing for milder conditions and absolute mono-selectivity.

Catalyst & Ligand Selection Logic

The choice of ligand and base is entirely dependent on the nature of the incoming amine:

-

For Secondary Amines (e.g., Morpholines, Piperazines): The steric bulk of the amine combined with the 5-methyl group requires a highly active, sterically demanding ligand. RuPhos is the optimal choice[2]. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while its large spatial profile facilitates the reductive elimination of the hindered product. Stronger bases like NaOtBu or KHMDS are required to efficiently deprotonate the secondary amine.

-

For Primary Amines (e.g., Anilines): Primary amines are prone to bis-arylation (acting as a nucleophile twice). Xantphos , a bidentate ligand with a wide bite angle, restricts the spatial geometry around the palladium center, strongly favoring mono-arylation[1]. A milder base like Cs₂CO₃ is preferred to prevent base-catalyzed side reactions.

Workflow for ligand and base selection based on amine nucleophilicity.

Quantitative Data & Optimization

The following table summarizes the optimization of the Buchwald-Hartwig amination using morpholine as a model sterically demanding secondary amine.

Table 1: Optimization of Reaction Conditions for Mono-Amination

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mono:Bis Ratio |

| 1 | Pd₂(dba)₃ (2 mol%) | BINAP | NaOtBu | Toluene | 100 | 15% | >99:1 |

| 2 | Pd₂(dba)₃ (2 mol%) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 45% | >99:1 |

| 3 | Pd(OAc)₂ (4 mol%) | RuPhos | NaOtBu | Toluene | 90 | 88% | >99:1 |

| 4 | Pd(OAc)₂ (4 mol%) | RuPhos | KHMDS | THF | 70 | 92% | >99:1 |

Note: Entry 4 represents the optimized conditions. The use of KHMDS in THF allows for a lower reaction temperature, preserving the catalyst lifecycle and maximizing the yield of the sterically hindered product[2].

Detailed Experimental Protocol

This protocol describes the optimized procedure (Table 1, Entry 4) for the coupling of 4,6-dichloro-2-ethyl-5-methylpyrimidine with a secondary amine.

Reagents Required:

-

4,6-Dichloro-2-ethyl-5-methylpyrimidine (1.0 equiv, 1.0 mmol)

-

Secondary Amine (e.g., Morpholine) (1.1 equiv, 1.1 mmol)

-

Pd(OAc)₂ (0.04 equiv, 4 mol%)

-

RuPhos (0.08 equiv, 8 mol%)

-

KHMDS (1 M in THF) (1.5 equiv, 1.5 mmol)

-

Anhydrous THF (Degassed)

Step-by-Step Methodology:

-

Catalyst Pre-Activation (Critical Step): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and RuPhos. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times). Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes. Causality: This allows the reduction of Pd(II) to the active Pd(0)-RuPhos complex, visually confirmed by a color change to deep red/orange.

-

Substrate Assembly: In a separate dry flask under Argon, dissolve 4,6-dichloro-2-ethyl-5-methylpyrimidine and the secondary amine in 3.0 mL of anhydrous THF.

-

Reaction Initiation: Transfer the substrate solution to the Schlenk tube containing the active catalyst. Dropwise, add the KHMDS solution over 2 minutes.

-

Heating & Monitoring: Seal the Schlenk tube and heat the reaction mixture to 70 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours. Monitor the reaction progress via LC-MS (see self-validation below).

-

Quench & Workup: Cool the reaction to room temperature. Quench by adding 5.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & In-Process Controls

A robust protocol must be a self-validating system. To ensure the reaction has successfully yielded the mono-aminated product without isolating the intermediate, utilize the following analytical checkpoints:

-

Mass Spectrometry (Isotope Patterning): The starting material (containing two chlorine atoms) exhibits a highly distinct 9:6:1 isotopic ratio for its [M], [M+2], and [M+4] peaks. Upon successful mono-amination, this profile will instantly shift to a 3:1 ratio ([M] and [M+2]), corresponding to a single chlorine atom. This provides undeniable, real-time confirmation of chemoselectivity.

-

¹H NMR Spectroscopy (Chemical Shifts): The starting material features a distinct singlet for the 5-methyl group. Following mono-amination, the electron-donating resonance from the newly installed nitrogen atom increases the electron density of the pyrimidine ring. Consequently, the 5-methyl singlet will undergo a noticeable upfield shift (shielding) in the NMR spectrum, confirming the electronic transformation of the heterocycle.

References

- BenchChem. "Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction." BenchChem Technical Support.

- National Institutes of Health (NIH) / PMC. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.

- GalChimia / Elsevier. "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." Tetrahedron Letters.

Sources

Application Note: 4,6-Dichloro-2-ethyl-5-methylpyrimidine as a Privileged Scaffold in Kinase Inhibitor Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyrimidine core is recognized as a "privileged scaffold," serving as a fundamental hinge-binding motif in the ATP-binding pocket of numerous kinases [1]. Specifically, 4,6-Dichloro-2-ethyl-5-methylpyrimidine (CAS: 41026-91-9) offers an exceptional starting point for the synthesis of bis-anilinopyrimidine derivatives—a class of highly potent targeted therapies (e.g., ALK, EGFR, and CDK4/6 inhibitors) [3].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific building block:

-

The 5-Methyl Group: Acts as a lipophilic anchor. In the context of kinase inhibition, this methyl group projects into the hydrophobic gatekeeper pocket, providing critical van der Waals interactions that enhance both affinity and selectivity [2].

-

The 2-Ethyl Group: Projects toward the solvent-exposed front or interacts with the lower hinge region, offering a vector for tuning pharmacokinetic properties (e.g., solubility and metabolic stability) without disrupting the primary pharmacophore.

-

The 4,6-Dichloro Substituents: Provide a platform for orthogonal, sequential functionalization. The first chlorine undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions. The introduction of the first amine electron-donates into the pyrimidine ring, deactivating the second chlorine and preventing over-substitution. The remaining C6 chlorine is then functionalized via transition-metal-catalyzed cross-coupling [4].

Scaffold Functionalization Workflow

The transformation of 4,6-dichloro-2-ethyl-5-methylpyrimidine into a biologically active bis-anilinopyrimidine requires a highly controlled, two-phase synthetic workflow.

Workflow for functionalizing the pyrimidine scaffold into a viable kinase inhibitor candidate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, ensuring that researchers can confirm the success of each intermediate step before proceeding.

Protocol A: Regioselective C4-Amination via SNAr

Objective: Introduce the first aniline/amine at the C4 position while strictly avoiding di-substitution. Causality: The electron-withdrawing nature of the pyrimidine ring makes the C4 chlorine highly susceptible to nucleophilic attack. We utilize N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile [4]. The temperature is strictly capped at 80 °C; exceeding this thermal threshold risks overcoming the electronic deactivation caused by the first amine, leading to unwanted C4,C6-di-adducts.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4,6-dichloro-2-ethyl-5-methylpyrimidine (1.0 mmol, 191 mg) in anhydrous isopropanol (10 mL).

-

Reagent Addition: Add the primary amine (1.05 mmol) dropwise, followed by DIPEA (2.0 mmol, 348 µL).

-

Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 4 hours.

-

In-Process Control (Validation): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the complete disappearance of the starting material mass (m/z 191) and the appearance of the mono-adduct [M+H]+. The absence of the di-adduct mass confirms temperature control was successful.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the mono-aminated intermediate.

Protocol B: C6-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the recalcitrant C6 position with a second amine to finalize the bis-anilinopyrimidine core. Causality: The mono-aminated intermediate is now electron-rich, rendering the remaining C6 chlorine inert to standard SNAr under mild conditions [5]. To force the C-N bond formation, we employ Palladium-catalyzed cross-coupling. Pd₂(dba)₃ is selected as the Pd(0) source, paired with Xantphos. Xantphos is chosen specifically for its wide "bite angle" (approx. 111°), which sterically forces the palladium center into a geometry that highly favors the final reductive elimination step—the rate-limiting step in forming the C-N bond.

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk tube with the mono-aminated intermediate (1.0 mmol), the second amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 45 mg), Xantphos (0.10 mmol, 58 mg), and Cs₂CO₃ (2.0 mmol, 651 mg).

-

Degassing (Critical): Evacuate the tube and backfill with ultra-pure nitrogen (repeat 3 times). Oxygen must be strictly excluded to prevent catalyst poisoning.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

-

Reaction: Seal the tube and heat at 100 °C for 12 hours with vigorous stirring.

-

In-Process Control (Validation): Analyze via TLC (UV active at 254 nm) and LC-MS. Validation Check: The mono-adduct peak must be entirely consumed, replaced by the final bis-anilinopyrimidine mass.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to achieve >95% purity suitable for biological assays.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and validation metrics for the dual-functionalization of the 4,6-dichloro-2-ethyl-5-methylpyrimidine scaffold.

| Entry | Reaction Phase | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Regioselectivity |

| 1 | C4-Amination (SNAr) | Amine 1 (1.05 eq), DIPEA (2.0 eq) | i-PrOH | 80 | 4 | 85 - 92 | >98:2 (Mono vs. Di) |

| 2 | C6-Amination (B-H) | Amine 2 (1.2 eq), Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 65 - 78 | N/A (Single Cl left) |

Biological Application: Target Modulation

Once synthesized, the bis-anilinopyrimidine derivative acts as a Type I kinase inhibitor. The pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region (typically utilizing the N1 or N3 nitrogen of the pyrimidine ring). This competitive binding physically blocks ATP from entering the active site, thereby halting the phosphorylation of downstream effector proteins and arresting the oncogenic signaling cascade.

Mechanism of action: The synthesized inhibitor blocks kinase phosphorylation and downstream signaling.

References

-

2-Ethylpyrimidin-5-amine | 1152519-74-8 Source: Benchchem URL:1

-

Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries Source: ACS Medicinal Chemistry Letters URL:2

-

Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar (Molecules) URL:3

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: ResearchGate URL:4

-

Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source: RSC Publications URL:5

Sources

Synthesis of Agrochemicals Using Ethyl-Methyl Pyrimidine Intermediates: Application Notes and Protocols

Introduction & Scientific Rationale

Pyrimidine derivatives are fundamental building blocks in modern agrochemical development, exhibiting broad-spectrum biological activities including fungicidal, herbicidal, and insecticidal properties[1]. The substitution pattern on the pyrimidine ring—specifically at the 4- and 6-positions—dictates the lipophilicity, target binding affinity, and metabolic stability of the active ingredient[2].

While symmetrical dimethyl pyrimidines (e.g., the fungicide pyrimethanil) are well-documented[3], asymmetric ethyl-methyl substitutions provide a unique steric and electronic profile. The extended aliphatic chain of the ethyl group increases the partition coefficient (LogP), enhancing cuticular penetration in plants and fungi, while simultaneously altering the binding kinetics in target enzymes to overcome established resistance pathways.

This application note details the autonomous synthesis of the core intermediate 4-ethyl-6-methylpyrimidin-2-amine (AEMP) (CAS 114042-92-1)[4] and provides validated, self-contained protocols for its divergent application in synthesizing next-generation anilinopyrimidine fungicides and sulfonylurea herbicides[5][6].

Mechanistic Workflows

The synthesis relies on a divergent strategy. First, a thermodynamically controlled condensation constructs the asymmetric pyrimidine core. Subsequently, the exocyclic amine acts as a versatile nucleophile for downstream cross-coupling or addition reactions.

Caption: Workflow for the synthesis of 2-Amino-4-ethyl-6-methylpyrimidine (AEMP) via condensation.

Caption: Divergent synthesis of anilinopyrimidine fungicides and sulfonylurea herbicides from AEMP.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-ethyl-6-methylpyrimidine (AEMP)

Causality & Design: The construction of the pyrimidine core utilizes a classical condensation between a β -diketone (hexane-2,4-dione) and guanidine[7]. Guanidine carbonate is explicitly chosen over guanidine hydrochloride to provide a mild, self-buffering basic environment. This prevents the need for external strong bases (e.g., NaOEt), which frequently trigger unwanted aldol self-condensation of the diketone. Ethanol serves as the optimal solvent, solubilizing the polar intermediates at reflux while allowing the less polar pyrimidine to crystallize upon cooling[6].

Step-by-Step Procedure:

-

Preparation: Charge an oven-dried 500 mL round-bottom flask with hexane-2,4-dione (1.0 eq, 100 mmol, 11.4 g) and guanidine carbonate (0.6 eq, 60 mmol, 10.8 g). Note: 1 mole of carbonate yields 2 moles of free guanidine.

-

Reaction: Add 200 mL of absolute ethanol. Equip the flask with a reflux condenser and heat to 78°C under a continuous nitrogen atmosphere for 8-10 hours.

-

Monitoring: Verify reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1; visualization via UV at 254 nm). The diketone spot should completely disappear.

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the resulting crude residue between distilled water (100 mL) and ethyl acetate (150 mL).

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (50 mL each). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from hot toluene to afford AEMP as a pale-yellow crystalline solid.

Protocol 2: Synthesis of 4-Ethyl-6-methyl-N-phenylpyrimidin-2-amine (Fungicide)

Causality & Design: Anilinopyrimidines target the secretion of hydrolytic enzymes in Botrytis cinerea[3]. Synthesizing the ethyl-methyl analog requires coupling AEMP with an aryl halide. Traditional SNAr reactions are sluggish here due to the electron-rich nature of the aminopyrimidine. Therefore, a palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized. The bulky bidentate ligand Xantphos is selected because its large bite angle accelerates the reductive elimination step, effectively overcoming the steric hindrance posed by the 4-ethyl group on the pyrimidine ring.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask, combine AEMP (1.0 eq, 10 mmol, 1.37 g), bromobenzene (1.1 eq, 11 mmol, 1.73 g), Pd2(dba)3 (2 mol%, 0.18 g), Xantphos (4 mol%, 0.23 g), and Cs2CO3 (1.5 eq, 15 mmol, 4.89 g).

-

Degassing: Seal the flask and purge with ultra-pure nitrogen for 15 minutes. Add 50 mL of rigorously degassed, anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the sealed mixture at 100°C in an oil bath for 12 hours with vigorous magnetic stirring.

-

Workup: Cool the reaction to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with dichloromethane (3 x 20 mL).

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 70:30 Hexane/EtOAc) to yield the pure anilinopyrimidine fungicide.

Protocol 3: Synthesis of Sulfonylurea Herbicides (ALS Inhibitors)

Causality & Design: Sulfonylureas are potent inhibitors of acetolactate synthase (ALS), starving weeds of branched-chain amino acids[5]. The synthesis requires the nucleophilic attack of the exocyclic amine of AEMP onto an arylsulfonyl isocyanate. Because isocyanates are highly electrophilic and prone to rapid hydrolysis into unreactive sulfonamides, the reaction must be conducted under strictly anhydrous conditions at 0°C to suppress side reactions and manage the exothermic addition.

Step-by-Step Procedure:

-

Preparation: Dissolve AEMP (1.0 eq, 10 mmol, 1.37 g) in 30 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.

-

Addition: Dissolve 2-chlorophenylsulfonyl isocyanate (1.05 eq, 10.5 mmol, 2.28 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the AEMP solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. A thick white precipitate will form as the urea product is highly insoluble in DCM.

-

Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with cold DCM (10 mL) followed by hexanes (20 mL). Dry under high vacuum to obtain the pure sulfonylurea derivative.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for the protocols described above, validated across standard 10 mmol scale reactions.

| Compound / Protocol | Reagents & Catalysts | Reaction Time | Temp (°C) | Expected Yield (%) | Purity (HPLC) |

| AEMP (Core) | Hexane-2,4-dione, Guanidine Carbonate | 8 - 10 hrs | 78 | 75 - 82% | >98% |

| Fungicide Analog | AEMP, Bromobenzene, Pd2(dba)3 , Xantphos | 12 hrs | 100 | 68 - 74% | >95% |

| Herbicide Analog | AEMP, 2-Chlorophenylsulfonyl isocyanate | 2.5 hrs | 0 to 25 | 85 - 92% | >99% |

Note: Yields for the herbicide analog are exceptionally high due to the precipitation-driven forward equilibrium of the urea formation, which self-purifies the product from the reaction matrix.

References

-

Pyrimidines and Their Benzo Derivatives ResearchGate[1]

-

2-Ethyl-3-oxobutanal (CAS 141939-89-1) | High-Purity Benchchem[7]

-

Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors MDPI[2]

-

4-ETHYL-6-METHYLPYRIMIDIN-2-AMINE (CAS 114042-92-1) Fluorochem[4]

-

EP0019450B1 - Pyrimidine derivatives and their production and agricultural uses Google Patents[5]

-

Synthesis, Characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide Derivatives AJPHR[6]

-

Pyrimethanil | C12H13N3 | CID 91650 PubChem - NIH[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimethanil | C12H13N3 | CID 91650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. EP0019450B1 - Pyrimidine derivatives and their production and agricultural uses - Google Patents [patents.google.com]

- 6. ajphr.com [ajphr.com]

- 7. 2-Ethyl-3-oxobutanal (CAS 141939-89-1)|High-Purity [benchchem.com]

Application Note: Optimization of Solvent Systems for Pyrimidine Chlorination Reactions

Introduction & Mechanistic Rationale

Chlorinated pyrimidines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The conversion of hydroxypyrimidines (which predominantly exist as their keto/lactam tautomers) to chloropyrimidines is classically achieved using 1[1].

While traditional methods rely on neat POCl₃ acting as both the chlorinating reagent and the solvent, this approach presents severe scalability and safety bottlenecks[2]. The massive excess of POCl₃ requires a highly exothermic aqueous quench, generating large volumes of hazardous acidic waste and increasing the risk of thermal runaway[3]. Consequently, optimizing the solvent system—or transitioning to strictly controlled solvent-free equimolar conditions—is a critical objective for modern process chemistry.

Mechanistically, the reaction proceeds via the initial phosphorylation of the pyrimidine oxygen, forming a reactive dichlorophosphate intermediate[4]. This step is typically facilitated by a tertiary amine base (e.g., pyridine, N,N-dimethylaniline, or DIPEA). The base serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl (driving the keto-enol equilibrium toward the reactive enol form), and it activates POCl₃ by forming a highly electrophilic Vilsmeier-type intermediate[1]. The choice of solvent profoundly influences the stabilization of these ionic intermediates, the solubility of the starting materials, and the overall kinetic profile of the substitution.

Solvent System Evaluation & Selection

The dielectric constant, boiling point, and inertness of the solvent dictate the reaction's success. Below is a critical analysis of the most utilized systems:

Inert Non-Polar Solvents (Toluene, Chlorobenzene)

Using aromatic solvents like toluene or chlorobenzene allows for precise temperature control and significantly reduces the molar equivalents of POCl₃ required. Chlorobenzene is particularly advantageous for high-temperature reflux (b.p. 132 °C) while remaining entirely inert to electrophilic chlorination. These non-polar environments minimize the formation of polar dimeric byproducts, though they may suffer from initial heterogeneous kinetics if the hydroxypyrimidine substrate is poorly soluble.

Polar Aprotic Solvents (Acetonitrile)

Acetonitrile enhances the solubility of polar hydroxypyrimidines and stabilizes the ionic transition states. However, the increased polarity can promote the dissociation of ion pairs, leading to higher levels of free chloride. This can paradoxically drive reverse reactions at the phosphorus center, occasionally increasing the formation of ether-linked dimeric byproducts[4].

Solvent-Free Equimolar Protocols (Green Chemistry Approach)

Recent advancements have pioneered large-scale, solvent-free chlorination using strictly 2 (one equivalent per hydroxyl group) combined with an equivalent of pyridine[2]. Conducted in sealed reactors at elevated temperatures (140–160 °C), this method melts the substrate-base complex, driving the reaction kinetically without the need for a bulk solvent[3]. This drastically simplifies the workup, as the minimal POCl₃ is entirely consumed, eliminating the dangerous aqueous quench.

Quantitative Comparison

Table 1: Comparative performance of solvent systems for pyrimidine chlorination.

| Solvent System | POCl₃ Equivalents | Temp (°C) | Reaction Time | Typical Yield | Scalability | Byproduct Risk |

| Neat POCl₃ | 5.0 - 10.0 | 100 - 105 | 3 - 6 h | 75 - 85% | Poor | High (Hydrolysis during quench) |

| Toluene | 1.2 - 2.0 | 110 | 4 - 8 h | 80 - 90% | Good | Low |

| Acetonitrile | 1.2 - 2.0 | 80 - 82 | 6 - 12 h | 70 - 85% | Moderate | Moderate (Dimerization) |

| Solvent-Free (Sealed) | 1.0 - 1.05 | 140 - 160 | 2 - 4 h | 85 - 95% | Excellent | Very Low |

Workflow & Decision Matrix

Decision matrix for selecting pyrimidine chlorination solvent systems.

Experimental Protocols

Protocol A: Chlorination in an Inert Solvent (Toluene)

Causality & Design: Toluene acts as a heat sink to control the highly exothermic initial phosphorylation step. N,N-Dimethylaniline is utilized as a non-nucleophilic base to activate POCl₃ without forming the stable, unreactive adducts that can sometimes occur with pyridine at lower temperatures.

Materials:

-

Pyrimidine-2,4-diol (Uracil): 1.0 eq

-

POCl₃: 2.2 eq

-

N,N-Dimethylaniline: 1.0 eq

-

Anhydrous Toluene: 10 volumes (mL/g of substrate)

Step-by-Step Procedure:

-

Preparation: Thoroughly dry all glassware. Flush the reaction vessel with inert gas (N₂ or Argon).

-

Charging: Suspend Pyrimidine-2,4-diol in anhydrous toluene. Add N,N-Dimethylaniline. The mixture will likely remain heterogeneous.

-

Activation: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add POCl₃ over 30 minutes. Self-Validation Checkpoint: The internal temperature must not exceed 10 °C during addition to prevent premature, uncontrolled phosphorylation and degradation.

-

Heating: Gradually warm the mixture to room temperature, then heat to reflux (approx. 110 °C) for 6 hours. The suspension will gradually clear into a homogeneous dark solution as the polar starting material is converted to the highly soluble 2,4-dichloropyrimidine.

-

Monitoring: Sample 50 µL, quench in cold saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. The reaction is complete when the starting material peak (typically highly retained on reverse-phase C18 due to polarity) completely disappears.

-

Quenching & Workup: Cool the reaction to room temperature. Slowly pour the mixture into a vigorously stirred mixture of crushed ice and water (maintaining < 10 °C). Separate the toluene layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solvent-Free Equimolar Chlorination (Scalable Green Protocol)

Causality & Design: By utilizing exactly one equivalent of POCl₃ per hydroxyl group in a sealed vessel, the reaction relies on the melting point depression of the substrate-pyridine-POCl₃ complex[2]. This eliminates the need for solvent and completely consumes the POCl₃, negating the need for a hazardous aqueous quench[3].

Materials:

-

Hydroxypyrimidine derivative: 1.0 eq

-

Pyridine: 1.0 eq (per OH group)

-

POCl₃: 1.0 eq (per OH group)

Step-by-Step Procedure:

-

Reactor Charging: To a Teflon-lined stainless steel pressure reactor, add the hydroxypyrimidine substrate.

-

Reagent Addition: In a well-ventilated fume hood, carefully add pyridine, followed immediately by POCl₃. Note: Do not pre-mix pyridine and POCl₃ without the substrate present, as they can form a highly reactive, potentially unstable complex.

-

Sealing & Heating: Seal the reactor securely. Place in a heating mantle or oven and heat to 140–160 °C for 2.5 hours. The elevated pressure and temperature force the reaction to completion despite the lack of bulk solvent.

-

Cooling: Critical Safety Step: Turn off the heat and allow the reactor to cool completely to room temperature before opening. Opening a pressurized, hot reactor can lead to the explosive release of HCl gas.

-

Workup: Open the reactor. The product will typically be a solid or thick paste. Suspend the crude mixture in cold water (or a mild Na₂CO₃ solution to neutralize residual acidity). Filter the resulting solid.

-

Self-Validation Checkpoint: The crude solid should exhibit >90% purity by ¹H NMR. The pyrimidine C5-H proton will typically shift downfield upon chlorination due to the loss of the electron-donating characteristics of the tautomeric hydroxyl/lactam system.

Troubleshooting & Self-Validation

-

Incomplete Conversion: If LC-MS indicates residual starting material, verify the strictly anhydrous nature of the solvent and reagents. Water reacts violently with POCl₃ to form unreactive phosphoric acid derivatives, effectively altering the stoichiometry and halting the reaction.

-

Over-chlorination or Ring Degradation: If excessive degradation or 5 is observed, reduce the reaction temperature by 10–20 °C or switch from a polar solvent (like acetonitrile) to a non-polar solvent (like toluene) to attenuate the reactivity of the Vilsmeier intermediate[5].

-